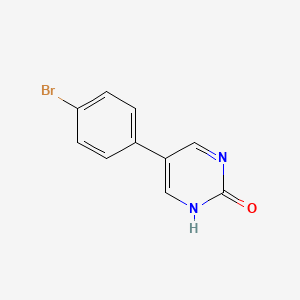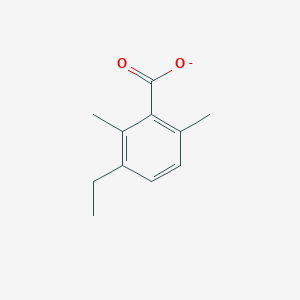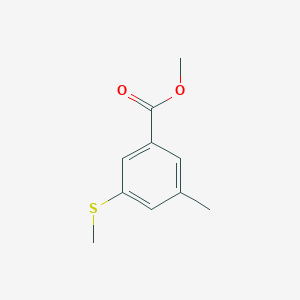![molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6](/img/structure/B14759969.png)
Azuleno[1,2-B]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azuleno[1,2-B]oxirene is a compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties. This compound is characterized by the fusion of an oxirene ring with the azulene structure, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]oxirene typically involves the reaction of azulene derivatives with appropriate reagents to introduce the oxirene ring. One common method involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . This method highlights the importance of using specific reagents and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azuleno[1,2-B]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azulene-1,2-dione derivatives, while reduction may produce azulene-1,2-diol derivatives.
Wissenschaftliche Forschungsanwendungen
Azuleno[1,2-B]oxirene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of azuleno[1,2-B]oxirene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their activity. For example, azulene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Azuleno[1,2-B]oxirene can be compared with other azulene derivatives, such as guaiazulene and chamazulene . These compounds share the azulene core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties. For instance:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits anti-allergic and anti-inflammatory activities.
The uniqueness of this compound lies in its oxirene ring, which provides additional reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
277-81-6 |
|---|---|
Molekularformel |
C10H6O |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
azuleno[1,2-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H |
InChI-Schlüssel |
HJWOWQYDMYTIJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=C2C=C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

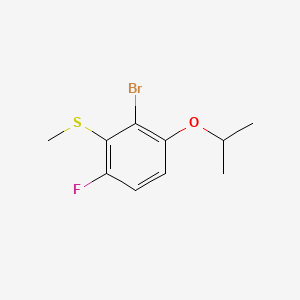
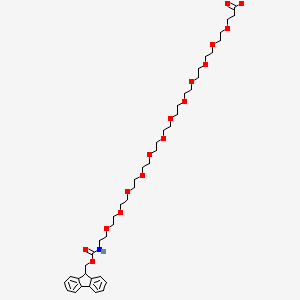

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)

